Bromodichloromethane

Description

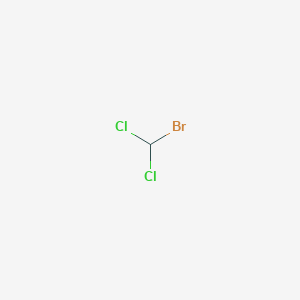

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bromo(dichloro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrCl2/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWLUWPQPKEARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrCl2 | |

| Record name | DICHLOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020198 | |

| Record name | Bromodichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichlorobromomethane is a clear colorless liquid. (NTP, 1992), Colorless liquid; [HSDB], COLOURLESS LIQUID. | |

| Record name | DICHLOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromodichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

189 °F at 760 mmHg (NTP, 1992), 90 °C | |

| Record name | DICHLOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

5 to 10 mg/mL at 66 °F (NTP, 1992), Very soluble in ethanol, ethyl ether, benzene and acetone; slightly soluble in carbon tetrachloride., Very soluble in organic solvents; miscible with chloroform, In water, 3.968X10+3 mg/L at 30 °C, Solubility in water, g/100ml at 20 °C: 0.45 (poor) | |

| Record name | DICHLOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.98 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.980 g/cu m 20 °C, 1.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3 | |

| Record name | DICHLOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.6 | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

50 mmHg at 68 °F (NTP, 1992), 50.0 [mmHg], 50 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 6.6 | |

| Record name | DICHLOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromodichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

75-27-4 | |

| Record name | DICHLOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromodichloromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodichloromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, bromodichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromodichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodichloromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LN464CH2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-67 °F (NTP, 1992), -57 °C | |

| Record name | DICHLOROBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMODICHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Bromodichloromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloromethane (BDCM) is a trihalomethane that has garnered significant attention in the scientific community due to its prevalence as a disinfection byproduct in chlorinated drinking water and its potential toxicological implications.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a methane (B114726) derivative where one hydrogen atom is substituted by a bromine atom and two hydrogen atoms are substituted by chlorine atoms.

Molecular Structure:

Caption: 2D and pseudo-3D representation of this compound.

| Identifier | Value |

| IUPAC Name | Bromo(dichloro)methane |

| CAS Number | 75-27-4 |

| Molecular Formula | CHBrCl₂ |

| InChI | 1S/CHBrCl2/c2-1(3)4/h1H |

| InChIKey | FMWLUWPQPKEARP-UHFFFAOYSA-N |

| SMILES | C(Br)(Cl)Cl |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and toxicokinetics.

| Property | Value | Reference |

| Molecular Weight | 163.83 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 1.980 g/cm³ at 20 °C | [2] |

| Melting Point | -57.1 °C | [2] |

| Boiling Point | 90.1 °C | [2] |

| Water Solubility | 4.5 g/L at 20 °C | [2] |

| Vapor Pressure | 50 mmHg at 20 °C | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 2.00 | [1] |

| Refractive Index (n20/D) | 1.497 | [3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

| Spectroscopic Data | Values |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.19 ppm (singlet) |

| ¹³C NMR | δ 130 ppm |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the haloform reaction or the reaction of chloroform (B151607) with a bromine source. The following is a generalized procedure based on established chemical principles.

Materials:

-

Chloroform (CHCl₃)

-

Bromoform (B151600) (CHBr₃)

-

Triethylbenzylammonium chloride (TEBAC)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of chloroform and bromoform is prepared.

-

An aqueous solution of sodium hydroxide is added to the flask.

-

A catalytic amount of triethylbenzylammonium chloride is added to the mixture.

-

The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by gas chromatography.

-

Upon completion, the reaction mixture is transferred to a separatory funnel.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with distilled water to remove any remaining sodium hydroxide and TEBAC.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration.

-

This compound is isolated from the filtrate by fractional distillation.

Purification of this compound

Purification of synthesized or commercially available this compound can be achieved by fractional distillation.

Procedure:

-

The crude this compound is placed in a distillation flask.

-

A fractional distillation apparatus is assembled.

-

The flask is heated gently in a heating mantle.

-

The fraction distilling at the boiling point of this compound (approximately 90 °C at atmospheric pressure) is collected. The purity of the collected fraction should be verified by gas chromatography.

Analysis of this compound by EPA Method 524.2

EPA Method 524.2 is a widely used method for the analysis of volatile organic compounds (VOCs) in drinking water, including this compound.[1][4] The method utilizes purge and trap gas chromatography-mass spectrometry (GC/MS).[1]

Summary of the Method:

-

Sample Collection and Preservation: Samples are collected in glass vials with zero headspace. If residual chlorine is present, a dechlorinating agent such as ascorbic acid is added.

-

Purge and Trap: An inert gas is bubbled through the water sample, purging the volatile organic compounds.[1] These compounds are then trapped on a sorbent tube.[1]

-

Desorption and Analysis: The sorbent trap is heated, and the trapped compounds are desorbed and transferred to a gas chromatograph.[1] The compounds are separated on a capillary column and detected by a mass spectrometer.[1]

-

Identification and Quantification: Identification is based on the retention time and the mass spectrum of the compound. Quantification is achieved by comparing the response of the analyte to that of an internal standard.

Metabolic Pathways

The metabolism of this compound is a critical area of study in toxicology and drug development. The two primary metabolic pathways are cytochrome P450 oxidation and glutathione (B108866) conjugation.

Cytochrome P450 Oxidation

Caption: Cytochrome P450-mediated oxidative metabolism of this compound.

Glutathione Conjugation

Caption: Glutathione S-transferase-mediated conjugation of this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical properties, structure, and key experimental methodologies related to this compound. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, toxicological studies, and drug development. A thorough comprehension of these core aspects is essential for the safe handling, accurate analysis, and informed assessment of the biological effects of this important compound.

References

Synthesis and Formation Pathways of Bromodichloromethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloromethane (BDCM) is a trihalomethane (THM) that has garnered significant attention in the scientific community due to its prevalence as a disinfection byproduct (DBP) in chlorinated drinking water and its potential health implications. While its primary environmental source is anthropogenic, through water treatment processes, it also has applications in organic synthesis. This technical guide provides a comprehensive overview of the synthesis and formation pathways of this compound, intended for researchers, scientists, and professionals in drug development who require a deep understanding of its chemistry, formation kinetics, and the methodologies for its study.

Synthesis of this compound

The laboratory-scale synthesis of this compound is primarily achieved through the haloform reaction, a well-established method for the preparation of trihalomethanes.

Haloform Reaction Mechanism

The haloform reaction involves the exhaustive halogenation of a methyl ketone or a compound that can be oxidized to a methyl ketone in the presence of a base.[1][2][3] In the context of this compound synthesis, a mixed haloform reaction is employed. The general mechanism proceeds as follows:

-

Enolate Formation: A hydroxide (B78521) ion (from a base like sodium hydroxide) abstracts an acidic α-hydrogen from a methyl ketone, forming an enolate ion.[3]

-

Halogenation: The enolate ion acts as a nucleophile and attacks a halogen molecule (e.g., bromine or chlorine), leading to the formation of a halogenated ketone.[3] This step is repeated until all three α-hydrogens are replaced by halogen atoms, forming a trihalomethyl ketone.

-

Nucleophilic Acyl Substitution: A hydroxide ion attacks the carbonyl carbon of the trihalomethyl ketone.[3]

-

Cleavage: The carbon-carbon bond cleaves, and the trihalomethyl anion departs as a leaving group, stabilized by the electron-withdrawing halogen atoms. This results in the formation of a carboxylic acid.

-

Protonation: The trihalomethyl anion is protonated by the carboxylic acid or the solvent to yield the haloform.[3]

To synthesize this compound specifically, a controlled reaction with both bromine and chlorine sources is necessary.

Experimental Protocol: Synthesis via Phase Transfer Catalysis

A reported method for the preparation of this compound involves the use of phase transfer catalysis, which facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase).[4][5][6] The following is a representative protocol based on the work of Fedoryński et al. (1977).[4]

Materials:

-

Chloroform (B151607) (CHCl₃)

-

Bromoform (B151600) (CHBr₃)

-

Sodium hydroxide (NaOH)

-

Triethylbenzylammonium chloride (TEBAC) - Phase Transfer Catalyst

-

Dichloromethane (CH₂Cl₂) - Solvent

-

Water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) - Drying agent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of chloroform and bromoform is dissolved in dichloromethane.

-

An aqueous solution of sodium hydroxide is prepared and added to the flask.

-

A catalytic amount of triethylbenzylammonium chloride (TEBAC) is added to the two-phase system.

-

The mixture is stirred vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for a specified reaction time. The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The organic layer is washed with water to remove any remaining sodium hydroxide and other water-soluble byproducts.

-

The organic layer is then dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration.

-

The solvent (dichloromethane) is removed by distillation.

-

The resulting crude product, a mixture of haloforms, is purified by fractional distillation to isolate this compound.

Formation of this compound as a Disinfection Byproduct

The primary route of this compound formation in the environment is as a byproduct of water disinfection with chlorine in the presence of natural organic matter (NOM) and bromide ions.[7]

The Haloform Reaction in Water Treatment

The formation of this compound during water chlorination is a complex version of the haloform reaction. Natural organic matter, which is a heterogeneous mixture of humic and fulvic acids, contains various functional groups that can act as precursors.[7] The key reactants and influencing factors are:

-

Disinfectant (Chlorine): Chlorine (in the form of hypochlorous acid, HOCl, or hypochlorite, OCl⁻) acts as both an oxidizing agent and a halogenating agent.

-

Natural Organic Matter (NOM): NOM provides the organic carbon precursors, including methyl ketone-like structures and other moieties that can be oxidized to form such structures.[8]

-

Bromide Ions (Br⁻): Bromide, naturally present in water sources, is oxidized by chlorine to form hypobromous acid (HOBr), which is a more potent halogenating agent than hypochlorous acid.[9][10]

The reaction proceeds through the oxidation and subsequent halogenation of NOM by both HOCl and HOBr, leading to the formation of a mixture of trihalomethanes, including this compound.

Factors Influencing Formation

The formation and concentration of this compound in drinking water are influenced by several key parameters.

| Factor | Influence on this compound Formation |

| pH | Higher pH generally increases the rate of the haloform reaction.[11] However, the speciation of THMs can be affected; some studies show that at very high pH, the formation of chloroform might be favored over brominated THMs.[2] |

| Temperature | Increased temperature generally leads to higher and faster formation of trihalomethanes, including this compound.[11][12] |

| Natural Organic Matter (NOM) Concentration | Higher concentrations of NOM, the precursor material, lead to greater formation of this compound. The character of the NOM (e.g., hydrophobic vs. hydrophilic fractions) also plays a significant role in the types and amounts of DBPs formed.[3][13] |

| Bromide Ion Concentration | Increasing bromide ion concentration leads to a shift in trihalomethane speciation from chlorinated to more brominated species. This results in an increased formation of this compound, dibromochloromethane, and bromoform, and a decrease in chloroform.[2][10][14] |

| Chlorine Dose and Contact Time | Higher chlorine doses and longer contact times generally result in increased formation of this compound, as there is more opportunity for the reactions to proceed.[11] |

Quantitative Data on Formation

The following tables summarize quantitative data from various studies on the impact of different factors on this compound formation.

Table 1: Effect of pH on this compound Formation

| pH | This compound (µg/L) | Chloroform (µg/L) | Reference |

| 6.0 | Higher | Lower | [2] |

| 7.0 | - | - | |

| 8.5 | Lower | Higher | [2] |

Note: This table illustrates a general trend observed in a study with synthetic water. Absolute values are dependent on other water quality parameters.

Table 2: Effect of Bromide Concentration on Trihalomethane Speciation

| Initial Bromide (µM) | Chloroform (µg/L) | This compound (µg/L) | Dibromochloromethane (µg/L) | Bromoform (µg/L) | Reference |

| 0 | High | Low | Very Low | Not Detected | [9] |

| 10 | Decreased | Increased | Increased | Detected | [9] |

| 30 | Significantly Decreased | Significantly Increased | Significantly Increased | Increased | [9] |

Note: This table shows the general trend of THM speciation shift with increasing bromide concentration from a laboratory study.

Experimental Protocols for Studying this compound Formation

Trihalomethane Formation Potential (THMFP) Test

The THMFP test is a standardized procedure used to assess the potential of a water source to form trihalomethanes upon chlorination.[11][15][16]

Objective: To determine the maximum concentration of THMs that can be formed in a water sample under specific, controlled conditions.

Materials:

-

Water sample

-

Chlorine solution (sodium hypochlorite)

-

pH buffer solutions

-

Ascorbic acid or sodium thiosulfate (B1220275) (quenching agent)

-

Incubator

-

Headspace-free glass vials

-

Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS)

Procedure (based on Standard Method 5710 B): [11][17]

-

Sample Preparation: Collect the water sample and filter if necessary to remove particulate matter.

-

pH Adjustment: Adjust the pH of the sample to a standardized value (e.g., 7.0).

-

Chlorine Dosing: Add a sufficient dose of chlorine solution to ensure a free chlorine residual remains at the end of the incubation period.

-

Incubation: Store the chlorinated sample in headspace-free vials in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 7 days).

-

Quenching: After incubation, quench the reaction by adding a dechlorinating agent such as ascorbic acid or sodium thiosulfate.

-

Analysis: Analyze the sample for this compound and other trihalomethanes using an appropriate analytical method, such as EPA Method 524.2 or 551.1.[18][19][20][21]

Analytical Method: EPA Method 524.2 (Purge and Trap GC/MS)

EPA Method 524.2 is a widely used method for the analysis of volatile organic compounds, including this compound, in water.[18][19][20][21]

Principle: Volatile organic compounds are purged from the water sample with an inert gas, trapped on a sorbent material, and then thermally desorbed into a gas chromatograph for separation and detection by a mass spectrometer.[18]

Instrumentation:

-

Purge and trap system

-

Gas chromatograph (GC)

-

Mass spectrometer (MS)

Procedure Outline:

-

Sample Collection: Collect the water sample in a vial containing a dechlorinating agent and acid preservative, ensuring no headspace.

-

Purging: A specific volume of the sample is purged with an inert gas (e.g., helium) for a set time. The volatile compounds are carried out of the water and onto a trap containing sorbent materials.

-

Desorption: The trap is rapidly heated, and the trapped compounds are desorbed into the GC column by backflushing with the carrier gas.

-

GC Separation: The compounds are separated based on their boiling points and affinity for the GC column stationary phase.

-

MS Detection: The separated compounds are detected and quantified by the mass spectrometer based on their unique mass spectra.

Visualizations

Signaling Pathways and Workflows

Caption: Haloform reaction mechanism for this compound formation.

Caption: Experimental workflow for studying DBP formation.

Caption: Formation pathway of BDCM from Natural Organic Matter.

References

- 1. Identification of disinfection by-product precursors by natural organic matter fractionation: a review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 2. Investigating effects of bromide ions on trihalomethanes and developing model for predicting this compound in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. alfachemic.com [alfachemic.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Table 4-2, Physical and Chemical Properties of this compound - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Effect of bromide and iodide ions on the formation and speciation of disinfection byproducts during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 11. standardmethods.org [standardmethods.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. images.hach.com [images.hach.com]

- 16. dec.ny.gov [dec.ny.gov]

- 17. canada.ca [canada.ca]

- 18. epa.gov [epa.gov]

- 19. paragonlaboratories.com [paragonlaboratories.com]

- 20. teledynelabs.com [teledynelabs.com]

- 21. ysi.com [ysi.com]

A Technical Guide to the Natural Occurrence of Bromodichloromethane

Abstract: Bromodichloromethane (CHBrCl₂), a member of the trihalomethane (THM) group, is most commonly recognized as a disinfection byproduct in chlorinated drinking water[1][2][3][4]. However, significant quantities of this compound are also introduced into the environment from natural sources. Understanding these natural pathways and background concentrations is critical for accurate environmental modeling, toxicological risk assessment, and distinguishing between natural and anthropogenic contamination. This technical guide provides an in-depth overview of the primary natural sources of this compound, including biogenic production by marine life, abiotic formation in terrestrial soils, and geogenic emissions. It summarizes quantitative data, details relevant experimental protocols, and visualizes key formation pathways.

Biogenic Formation in Marine Environments

The most significant natural source of this compound is biosynthesis by marine organisms[1][5]. Various species of marine macroalgae (seaweeds) and phytoplankton are known to produce a range of volatile halogenated organic compounds, including this compound, which are subsequently released into seawater and may be emitted into the atmosphere[6].

1.1 Producing Organisms

A variety of marine algae have been identified as producers of this compound. Studies have detected its presence in the tissues of temperate macroalgae such as Ascophyllum nodosum, Fucus vesiculosis, Enteromorpha linza, and Ulva lacta[6]. Ice macroalgae in Antarctica and species near the Bermuda Islands and the Cape of Good Hope have also been shown to biosynthesize and release this compound[1][6]. This production is a key part of the natural biogeochemical cycling of bromine[7].

1.2 Biosynthetic Pathway

The primary mechanism for the biosynthesis of this compound and other trihalomethanes in algae is believed to be the haloform reaction, catalyzed by haloperoxidase enzymes[8][9][10]. These enzymes, particularly vanadium-dependent bromoperoxidases, utilize halide ions (bromide and chloride) from seawater and hydrogen peroxide (a byproduct of metabolism) to generate reactive halogenating species[10]. These species then react with organic precursors, such as methyl ketone structures or other suitable organic matter, to form trihalomethanes[8]. The relative availability of bromide and chloride ions influences the specific composition of the resulting THMs, leading to the formation of this compound alongside compounds like bromoform (B151600) (CHBr₃) and chlorodibromomethane (B127499) (CHBr₂Cl)[6].

Caption: Enzymatic pathway for BDCM formation in marine algae.

Abiotic Formation in Terrestrial Environments

While marine biogenesis is a major source, natural abiotic processes in soils also contribute to the environmental load of this compound.

2.1 Soil-Based Formation Mechanism

Research has identified an abiotic pathway for the formation of trihalomethanes in soil[11]. This process involves the oxidation of natural organic matter, such as humic and fulvic acids, in the presence of halide ions[11][12]. The reaction is mediated by Fenton-like chemistry, where iron(III) minerals and naturally occurring hydrogen peroxide generate highly reactive hydroxyl radicals (•OH)[11]. These radicals oxidize organic precursors, creating intermediates that are susceptible to halogenation by available bromide and chloride ions in the soil, ultimately forming this compound and other THMs[11]. Dihydroxylated aromatic compounds like catechol and resorcin, which are monomeric constituents of humus, have been shown to be effective precursors in this process[11].

Caption: Fenton-like reaction for abiotic BDCM formation in soil.

Geogenic Sources: Volcanic Emissions

Volcanoes are a known source of atmospheric halogens, primarily in the form of hydrogen halides like hydrogen bromide (HBr) and hydrogen chloride (HCl)[13][14][15]. While not a primary emitted compound, this compound has been directly detected in volcanic gases.

3.1 Detection in Volcanic Gases

Direct measurements have confirmed the presence of this compound in the fumaroles and lava gas at Mount Etna, Italy[1]. This indicates that high-temperature geological processes can either form the compound directly or release it from magma. The emission of precursor gases (HBr, HCl) and other volatile organic compounds into the hot, reactive environment of a volcanic plume provides a potential pathway for its formation[14]. Although the global contribution from this source is less quantified than marine sources, it represents a direct geogenic input of this compound into the atmosphere.

Quantitative Data on Natural Occurrence

The following table summarizes reported concentrations of naturally-occurring this compound across various environmental compartments. It is important to note that these represent background levels, distinct from areas impacted by anthropogenic sources like water chlorination.

| Environmental Matrix | Location / Context | Concentration Range | Reference |

| Marine Algal Tissue | Temperate Macroalgae | 7 - 22 ng/g (dry weight) | [6] |

| Seawater | McMurdo Sound, Antarctica (released from ice algae) | 0.1 - 50 ng/L | [1] |

| Atlantic Ocean | 0.7 - 6.7 ng/m³ (in air above ocean) | [3][6] | |

| Atmosphere | Atlantic Ocean (Biogenic Baseline) | 1.3 - 4.0 ng/m³ (0.2 - 0.6 ppt) | [6] |

| Forest Area, Southern Germany | ~3.4 ng/m³ (0.5 ppt) | [6] | |

| Soil Air | Douglas Fir Forest, Netherlands (10-160m depth) | 0.03 - 0.31 ng/L | [3] |

Key Experimental Protocols

The analysis of this compound in environmental samples requires precise methods to handle its volatile nature. Gas chromatography is the standard analytical technique[16].

5.1 Sample Collection and Preparation

Proper sample handling is crucial to prevent the loss of volatile analytes. Water and soil samples should be collected in vials with zero headspace. The most common and effective extraction method for environmental samples is the Purge-and-Trap technique[16].

-

Principle: An inert gas (e.g., helium) is bubbled through the aqueous sample (or a soil/sediment slurry).

-

Volatilization: The gas strips the volatile this compound from the sample matrix.

-

Trapping: The gas stream is passed through a trap containing a sorbent material (e.g., Tenax®, silica (B1680970) gel, charcoal), which adsorbs the this compound.

-

Desorption: The trap is rapidly heated, and the flow of inert gas is reversed, desorbing the analyte from the trap and transferring it directly onto the gas chromatography column.

5.2 Instrumental Analysis

-

Gas Chromatography (GC): The desorbed compounds are separated based on their boiling points and interaction with the stationary phase of a capillary column.

-

Detection:

-

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it suitable for trace-level detection[8].

-

Mass Spectrometry (MS): Provides definitive identification by measuring the mass-to-charge ratio of the compound and its fragments, confirming the presence of this compound. US EPA Methods 8010 (using a photoionization or electrolytic conductivity detector) and 8240 (using MS) are standard procedures for this analysis[6].

-

Caption: General workflow for environmental BDCM analysis.

Conclusion

While this compound is widely known as an anthropogenic chemical, natural processes contribute significantly to its presence in the global environment. Biosynthesis by marine algae via enzymatic halogenation, abiotic formation in soils through Fenton-like reactions, and direct volcanic emissions are the primary natural pathways. The concentrations from these sources establish a natural background level that is essential for researchers, scientists, and drug development professionals to consider when evaluating environmental contamination and conducting comprehensive exposure assessments.

References

- 1. This compound | CHBrCl2 | CID 6359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vdh.virginia.gov [vdh.virginia.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. This compound - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry of the biosynthesis of halogenated methanes: C1-organohalogens as pre-industrial chemical stressors in the environment? - Lookchem [lookchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Natural abiotic formation of trihalomethanes in soil: results from laboratory studies and field samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. climate.envsci.rutgers.edu [climate.envsci.rutgers.edu]

- 14. researchgate.net [researchgate.net]

- 15. amt.copernicus.org [amt.copernicus.org]

- 16. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

Bromodichloromethane as a Disinfection Byproduct in Drinking Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodichloromethane (BDCM) is a member of the trihalomethane (THM) group of disinfection byproducts (DBPs) formed during the chlorination of drinking water.[1][2] Its presence in potable water is a public health concern due to its classification as a potential human carcinogen.[3][4] This technical guide provides a comprehensive overview of BDCM, including its formation, health effects, regulatory standards, analytical methodologies, and toxicological mechanisms. The information is intended to support research and development efforts related to water quality, toxicology, and potential therapeutic interventions.

Formation of this compound in Drinking Water

This compound is not typically produced commercially in large quantities but is primarily formed as an unintentional byproduct of water disinfection processes.[5][6] The primary pathway involves the reaction of chlorine, used as a disinfectant, with naturally occurring organic matter (such as humic and fulvic acids) in the presence of bromide ions in the source water.[1][7]

Several factors influence the rate and extent of BDCM formation:

-

Bromide Ion Concentration: Higher concentrations of bromide ions in the source water lead to an increased formation of brominated THMs, including BDCM.[7]

-

pH: The formation of BDCM is pH-dependent, with studies showing that increasing the pH from 6 to 8.5 can lead to a decrease in BDCM formation, while chloroform (B151607) formation increases.[7]

-

Temperature: Higher water temperatures generally increase the rate of THM formation, including BDCM.[7]

-

Chlorine Dose and Contact Time: A higher ratio of chlorine to bromide and longer contact times between chlorine and organic precursors can result in increased BDCM concentrations.[6][7]

-

Nature of Natural Organic Matter: The type and concentration of humic and fulvic acids in the water source also play a crucial role in the formation of BDCM.[8]

Health Effects of this compound

The health effects of BDCM have been primarily investigated through animal studies, with epidemiological studies in humans being largely inconclusive for BDCM as a single agent due to co-exposure to other disinfection byproducts.[3][9]

Carcinogenicity

Animal studies have provided sufficient evidence for the carcinogenicity of this compound.[3][4] Oral exposure to BDCM has been shown to cause tumors in multiple organs in rats and mice.[3][9]

Table 1: Summary of Carcinogenicity Studies of this compound (BDCM) in Rodents

| Species/Sex | Route of Administration | Dose Levels | Target Organ(s) | Tumor Types Observed | Reference |

| F344/N Rats (Male & Female) | Gavage in corn oil (2 years) | 0, 50, or 100 mg/kg/day | Kidney, Large Intestine | Tubular cell adenomas and adenocarcinomas, Adenomatous polyps and adenocarcinomas | [1][2][8] |

| B6C3F1 Mice (Male) | Gavage in corn oil (2 years) | 0, 25, or 50 mg/kg/day | Kidney | Tubular cell adenomas and adenocarcinomas | [1][2][8] |

| B6C3F1 Mice (Female) | Gavage in corn oil (2 years) | 0, 75, or 150 mg/kg/day | Liver | Hepatocellular adenomas and carcinomas | [1][2][8] |

| F344/N Rats (Male) | Drinking water (lifetime) | 0, 3.9, 20.6, or 36.3 mg/kg/day | Liver | Hepatocellular adenomas and carcinomas | [10] |

Table 2: Dose-Response Data for Hepatocellular Neoplasms in Male F344/N Rats Exposed to this compound in Drinking Water

| Dose Group (mg/kg/day) | Incidence of Hepatocellular Adenomas | Incidence of Hepatocellular Carcinomas | Combined Incidence of Hepatocellular Neoplasms |

| 0 (Control) | 2.2% (1/45) | 2.2% (1/45) | 4.4% (2/45) |

| 3.9 | 15.5% (7/45) | 2.2% (1/45) | 17.8% (8/45) |

| 20.6 | 6.7% (3/45) | 8.3% (4/45) | 15.6% (7/45) |

| 36.3 | 4.4% (2/45) | 2.2% (1/45) | 6.7% (3/45) |

| (Data sourced from George et al., 2002)[10] |

Non-Cancer Health Effects

In addition to its carcinogenic properties, BDCM has been associated with a range of other toxic effects in animal studies.

-

Hepatotoxicity: BDCM exposure can lead to liver damage, including increased liver weight, elevated serum enzyme levels, and hepatocellular degeneration.[11][12]

-

Nephrotoxicity: Kidney damage is another significant effect observed in animals exposed to BDCM.[11]

-

Developmental and Reproductive Toxicity: Some studies suggest that BDCM may have adverse effects on development and reproduction, including an increased risk of spontaneous abortion in humans, though the evidence is not conclusive.[6] Animal studies have shown effects such as full-litter resorption in rats at high doses.[6][13]

Regulatory Framework

Several national and international bodies have established guidelines and regulations for trihalomethanes in drinking water to protect public health.

Table 3: Regulatory Limits and Guidelines for Trihalomethanes (including this compound) in Drinking Water

| Regulatory Body | Guideline/Standard | Value | Scope | Reference |

| U.S. Environmental Protection Agency (EPA) | Maximum Contaminant Level (MCL) | 0.080 mg/L (80 µg/L) | Total Trihalomethanes (TTHMs) | [8] |

| World Health Organization (WHO) | Guideline Value | 0.06 mg/L (60 µg/L) | This compound | [14] |

| European Union | Parametric Value | 100 µg/l | Total Trihalomethanes (TTHMs) | [15] |

| Government of India (IS 10500:2012) | Acceptable Limit | 0.06 mg/L | This compound | [16] |

Experimental Protocols

Accurate and reliable analytical methods are essential for monitoring BDCM levels in drinking water. The following sections detail the methodologies for two commonly employed techniques.

EPA Method 551.1: Liquid-Liquid Extraction and Gas Chromatography with Electron Capture Detection

This method is used for the determination of chlorination disinfection byproducts, including this compound, in drinking water.[17][18]

Methodology:

-

Sample Collection and Preservation:

-

Collect water samples in 60-mL vials containing a dechlorinating agent (e.g., ammonium (B1175870) chloride).[18]

-

Ensure no headspace is present in the vials.

-

Store samples at 4°C until extraction.[18]

-

-

Extraction:

-

Allow the sample to come to room temperature.

-

Add a surrogate standard to the sample.

-

Extract a 50 mL aliquot of the sample with 3 mL of methyl tert-butyl ether (MTBE) or 5 mL of pentane (B18724) by shaking vigorously for a specified time.[17][18]

-

Allow the phases to separate.

-

-

Analysis:

-

Carefully transfer a portion of the organic extract to a gas chromatograph (GC) autosampler vial.

-

Inject 2 µL of the extract into a GC equipped with a fused silica (B1680970) capillary column and a linearized electron capture detector (ECD).[17]

-

The GC is temperature-programmed to separate the analytes.

-

-

Quantification:

-

Identify BDCM based on its retention time compared to a known standard.

-

Quantify the concentration using a calibration curve prepared from standards of known concentrations.

-

Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS)

This method, based on principles outlined in EPA Method 524.2, is highly sensitive for the analysis of volatile organic compounds like BDCM in water.[19][20]

Methodology:

-

Sample Preparation:

-

Collect samples in 40-mL vials with a septum cap, containing a dechlorinating agent.

-

Ensure no headspace.

-

Add internal standards and surrogates to the sample just before analysis.[21]

-

-

Purging:

-

Trapping:

-

The vapor is swept through a sorbent trap, which retains the BDCM while allowing the inert gas to pass through.[22]

-

The trap is often heated to a specific temperature during this process.

-

-

Desorption and Analysis:

-

The trap is rapidly heated, and the trapped BDCM is desorbed into the carrier gas stream of a GC.

-

The analytes are separated on a capillary GC column.

-

The separated compounds enter a mass spectrometer (MS), which provides both identification based on the mass spectrum and quantification.

-

-

Quantification:

-

BDCM is identified by comparing its retention time and mass spectrum to that of a known standard.

-

Concentration is determined using the response of a specific ion (quantitation ion) relative to an internal standard.

-

Toxicological Mechanisms and Signaling Pathways

The toxicity of this compound is believed to be mediated by its metabolic activation into reactive intermediates.[23]

Metabolic Activation

The primary pathway for BDCM metabolism is through oxidation by cytochrome P450 enzymes, particularly CYP2E1, in the liver.[23][24] This process can lead to the formation of reactive intermediates such as phosgene.[23] A secondary, reductive pathway can produce a dichloromethyl radical.[23][24] These reactive species can bind to cellular macromolecules, leading to cellular damage and toxicity.

References

- 1. Abstract for TR-321 [ntp.niehs.nih.gov]

- 2. scribd.com [scribd.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (CASRN 75-27-4) in Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal, Drinking Water, and Gavage Studies) and Carcinogenicity Studies of this compound in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Drinking Water and Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. epa.gov [epa.gov]

- 8. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 75-27-4) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Carcinogenicity of this compound administered in drinking water to Male F344/N Rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Effects of this compound on ex vivo and in vitro luteal function and this compound tissue dosimetry in the pregnant F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. gcms.cz [gcms.cz]

- 16. epd.georgia.gov [epd.georgia.gov]

- 17. epa.gov [epa.gov]

- 18. NEMI Method Summary - 551.1 [nemi.gov]

- 19. idaea.csic.es [idaea.csic.es]

- 20. restek.com [restek.com]

- 21. glsciences.eu [glsciences.eu]

- 22. gcms.cz [gcms.cz]

- 23. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. atsdr.cdc.gov [atsdr.cdc.gov]

Toxicological Profile of Bromodichloromethane in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodichloromethane (BDCM), a trihalomethane commonly found as a disinfection byproduct in chlorinated drinking water, has been the subject of extensive toxicological evaluation. This technical guide provides a comprehensive overview of the toxicological profile of BDCM in mammalian systems, with a focus on its absorption, distribution, metabolism, and excretion (ADME), mechanisms of toxicity, and effects on major organ systems. This document summarizes key findings from pivotal studies, presents quantitative data in a structured format, details experimental methodologies, and visualizes critical metabolic and signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

This compound (CHBrCl₂) is a volatile organic compound that is unintentionally formed during the chlorination of water containing natural organic matter and bromide ions.[1][2] Human exposure occurs primarily through the ingestion of contaminated drinking water, as well as through inhalation and dermal absorption during activities such as showering and swimming.[3] Classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as a Group B2 "probable human carcinogen" by the U.S. Environmental Protection Agency (EPA), understanding the toxicological profile of BDCM is of significant public health importance.[4][5] This guide aims to provide a detailed technical summary of the current knowledge on BDCM toxicity in mammalian systems.

Absorption, Distribution, Metabolism, and Excretion (ADME)

BDCM is rapidly absorbed following oral, inhalation, and dermal exposure.[3] Upon absorption, it is distributed throughout the body, with higher concentrations found in adipose tissue, liver, and kidneys.[3] The metabolism of BDCM is a critical determinant of its toxicity and occurs primarily in the liver through two main pathways: cytochrome P450 (CYP)-mediated oxidation and glutathione (B108866) S-transferase (GST)-mediated conjugation.[6][7]

The primary CYP isozyme involved in BDCM metabolism is CYP2E1.[6][8] This oxidative pathway leads to the formation of reactive intermediates, including phosgene, which can contribute to cellular damage.[6] The GST pathway, primarily mediated by GST Theta 1-1 (GSTT1-1), is considered a minor metabolic route but is significant due to the formation of mutagenic reactive intermediates.[7][9]

Elimination of BDCM and its metabolites occurs rapidly, primarily through exhalation of the parent compound and carbon dioxide, with a smaller fraction excreted in the urine and feces.[3]

Mechanisms of Toxicity

The toxicity of BDCM is largely attributed to its bioactivation to reactive metabolites.

-

Oxidative Stress: The metabolism of BDCM by CYP2E1 can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. This is evidenced by lipid peroxidation and the formation of protein carbonyls.[10][11] Oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins, leading to cellular dysfunction and death.

-

Covalent Binding: Reactive metabolites of BDCM can covalently bind to cellular macromolecules, disrupting their function and contributing to cytotoxicity.[9]

-

Genotoxicity: While in vivo genotoxicity data are largely negative, BDCM has shown evidence of genotoxicity in some in vitro test systems.[12] The GST-mediated pathway, in particular, is thought to produce intermediates capable of forming DNA adducts.[9]

Target Organ Toxicity

The primary target organs for BDCM toxicity in mammalian systems are the liver and kidneys.

Hepatotoxicity

Acute and chronic exposure to BDCM can cause liver damage, characterized by increases in serum liver enzymes (e.g., ALT, AST), centrilobular necrosis, and fatty degeneration.[13][14] The severity of hepatotoxicity is dose-dependent.

Nephrotoxicity

The kidneys are also a significant target of BDCM toxicity. Observed effects include renal tubular degeneration and necrosis.[13][15]

Carcinogenicity

Long-term exposure to BDCM has been shown to induce tumors in multiple organs in rodents. The NTP conducted a 2-year gavage study in F344/N rats and B6C3F1 mice. In rats, there was clear evidence of carcinogenic activity, with increased incidences of adenomatous polyps and adenocarcinomas of the large intestine, as well as tubule-cell adenomas and adenocarcinomas of the kidney.[16][17] In mice, an increased incidence of hepatocellular adenomas and carcinomas was observed in females.[16][17] However, a subsequent NTP drinking water study in rats and mice did not find evidence of carcinogenic activity at the doses tested.[18][19]

Genotoxicity

The genotoxicity of BDCM has been evaluated in a variety of in vitro and in vivo assays. While some in vitro assays have shown positive results for mutagenicity and clastogenicity, in vivo studies have generally been negative.[12] This suggests that while BDCM or its metabolites can interact with DNA under certain conditions, the in vivo genotoxic potential in mammals may be low.

Reproductive and Developmental Toxicity

BDCM has been shown to cause reproductive and developmental effects in animal studies, including full-litter resorptions in rats at high doses.[4][20] However, a two-generation reproductive toxicity study in rats did not find any adverse effects on mating, fertility, or sperm parameters at the doses tested.[8] Developmental toxicity studies have shown some evidence of delayed skeletal ossification in rats.[4]

Quantitative Data

The following tables summarize quantitative data from key toxicological studies on this compound.

Table 1: Carcinogenicity of this compound in a 2-Year Gavage Study [16][17]

| Species/Sex | Dose (mg/kg/day) | Organ | Tumor Type | Incidence |

| Rat (Male) | 0 (Control) | Large Intestine | Adenomatous Polyp/Adenocarcinoma | 2/50 |

| 50 | Large Intestine | Adenomatous Polyp/Adenocarcinoma | 10/50 | |

| 100 | Large Intestine | Adenomatous Polyp/Adenocarcinoma | 21/50 | |

| 0 (Control) | Kidney | Tubular Cell Adenoma/Adenocarcinoma | 1/50 | |

| 50 | Kidney | Tubular Cell Adenoma/Adenocarcinoma | 8/50 | |

| 100 | Kidney | Tubular Cell Adenoma/Adenocarcinoma | 15/50 | |

| Rat (Female) | 0 (Control) | Large Intestine | Adenomatous Polyp/Adenocarcinoma | 1/50 |

| 50 | Large Intestine | Adenomatous Polyp/Adenocarcinoma | 8/50 | |

| 100 | Large Intestine | Adenomatous Polyp/Adenocarcinoma | 19/50 | |

| 0 (Control) | Kidney | Tubular Cell Adenoma/Adenocarcinoma | 0/50 | |

| 50 | Kidney | Tubular Cell Adenoma/Adenocarcinoma | 3/50 | |

| 100 | Kidney | Tubular Cell Adenoma/Adenocarcinoma | 11/50 | |

| Mouse (Female) | 0 (Control) | Liver | Hepatocellular Adenoma/Carcinoma | 5/50 |

| 75 | Liver | Hepatocellular Adenoma/Carcinoma | 15/50 | |

| 150 | Liver | Hepatocellular Adenoma/Carcinoma | 25/50* |

*Statistically significant increase compared to controls.

Table 2: Reproductive and Developmental Toxicity of this compound in Rats

| Study Type | Species | Dosing Regimen | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings | Reference |

| Two-Generation Reproductive Toxicity | Sprague-Dawley Rat | Drinking Water | 50 (4.1-12.6) | >450 (29.5-109.0) | No effects on mating, fertility, or sperm parameters. | Christian et al., 2002[8] |

| Developmental Toxicity | Fischer-344 Rat | Gavage (Corn Oil) | 25 | 50 | Increased incidence of full-litter resorptions. | Narotsky et al., 1997[20] |

Table 3: Acute Hepatotoxicity and Nephrotoxicity of this compound in Male F-344 Rats (24h post-gavage) [14][21]

| Dose (mmol/kg) | Serum ALT (U/L) | Serum AST (U/L) | BUN (mg/dL) |

| 0 (Control) | 35 ± 3 | 102 ± 5 | 18 ± 1 |

| 0.5 | 150 ± 25 | 350 ± 50 | 20 ± 2 |

| 1.0 | 450 ± 75 | 1200 ± 200 | 25 ± 3 |

| 1.5 | 1200 ± 200 | 3500 ± 500 | 40 ± 5 |

*Statistically significant increase compared to controls. Data are presented as mean ± SEM.

Table 4: Enzyme Kinetics of this compound Metabolism

| Enzyme | Species | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| CYP2E1 | Human | 2.9 | 1.2 | Zhao and Allis, 2002[8] |

| GSTT1-1 | Rat | 130 | 0.45 | Ross and Pegram, 2003[7] |

Experimental Protocols

NTP 2-Year Carcinogenicity Gavage Study (NTP TR-321)[16]

-

Test Species: Fischer 344/N rats and B6C3F1 mice.

-

Administration: Gavage in corn oil, 5 days/week for 102 weeks.

-

Dose Groups (Rats): 0 (vehicle control), 50, and 100 mg/kg/day.

-

Dose Groups (Mice): 0 (vehicle control), 25, and 50 mg/kg/day (males); 0, 75, and 150 mg/kg/day (females).

-

Observations: Survival, body weight, clinical signs, and histopathological examination of all major organs and tissues.

Two-Generation Reproductive Toxicity Study in Rats[8]

-

Test Species: Sprague-Dawley rats.

-

Administration: Continuous exposure via drinking water.

-

Dose Groups: 0 (control), 50, 150, and 450 ppm (equivalent to approximately 0, 4.1-12.6, 11.6-40.2, and 29.5-109.0 mg/kg/day).

-

Procedure: P0 generation exposed for 10 weeks prior to mating, through gestation and lactation. F1 generation exposed from weaning through maturity, mating, and production of F2 generation.

-

Endpoints: Mating performance, fertility index, gestation length, litter size, pup viability, pup weight, and histopathology of reproductive organs.

In Vitro Genotoxicity: Ames Test[12]

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

-

Procedure: Bacteria are exposed to various concentrations of BDCM on a minimal glucose agar (B569324) plate.

-

Endpoint: The number of revertant colonies (his+ revertants) is counted to assess mutagenic potential.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways, a proposed signaling pathway for BDCM-induced toxicity, and a typical experimental workflow for an in vivo toxicity study.

Caption: Metabolic pathways of this compound.

Caption: Proposed signaling pathway for BDCM-induced oxidative stress.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Glutathione transferase theta 1-1-dependent metabolism of the water disinfection byproduct this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of this compound metabolism by cytochrome P450 isoenzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stork: In vitro biotransformation and genotoxicity of the drinking water disinfection byproduct this compound: DNA binding mediated by glutathione transferase theta 1-1 [storkapp.me]

- 10. Comparative toxicity studies on bromochloroacetate, dibromoacetate, and bromodichloroacetate in J774A.1 macrophages: Roles of superoxide anion and protein carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acute effect of this compound on lipid metabolism in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glutathione S-transferase-mediated mutagenicity of trihalomethanes in Salmonella typhimurium: contrasting results with this compound off chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Quantitative evaluation of this compound metabolism by recombinant rat and human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative renal and hepatotoxicity of halomethanes: this compound, bromoform, chloroform, dibromochloromethane and methylene chloride - PubMed [pubmed.ncbi.nlm.nih.gov]